2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide
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Overview
Description
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide is a synthetic organic compound characterized by its unique chemical structure. This compound is part of a broader class of hydrazinyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate to form the intermediate 4-tert-butylbenzoyl hydrazine. This intermediate is then reacted with isopropyl acetoacetate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-phenylacetamide
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isobutyl-2-oxoacetamide
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide exhibits unique properties due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-10(2)17-14(21)15(22)19-18-13(20)11-6-8-12(9-7-11)16(3,4)5/h6-10H,1-5H3,(H,17,21)(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBCTWPCFBJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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